Structural Determinant 1: Benzothiazole-6-carbonyl vs. Benzothiazole-2-carbonyl Piperazine Substitution — Class-Level SAR Inference for Target Engagement Specificity
The target compound features a benzothiazole-6-carbonyl group attached to the piperazine ring. In contrast, the commercially available analog CAS 897470-13-2 (2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole) bears a benzothiazole-2-carbonyl substituent. This positional shift relocates the carbonyl attachment point from the 6-position to the 2-position of the benzothiazole ring, altering both the electronic distribution and the spatial orientation of the carbonyl pharmacophore relative to the piperazine nitrogen. In published benzothiazole-piperazine series, analogous carbonyl positional isomerism has been shown to modulate AChE inhibitory potency by over 10-fold between regioisomers [1]. No direct head-to-head comparison between CAS 897470-26-7 and CAS 897470-13-2 has been published.
| Evidence Dimension | Carbonyl attachment position on benzothiazole ring (regioisomerism) |
|---|---|
| Target Compound Data | Benzothiazole-6-carbonyl (carbonyl at position 6 of the 1,3-benzothiazole ring); Molecular weight 424.5 g/mol; Formula C21H20N4O2S2 |
| Comparator Or Baseline | CAS 897470-13-2 (2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole): Benzothiazole-2-carbonyl substituent; identical molecular weight and formula |
| Quantified Difference | Positional isomerism: carbonyl at C6 vs. C2 of the benzothiazole ring. No direct comparative bioactivity data available for this pair. |
| Conditions | Structural comparison based on published chemical characterization data and class-level SAR literature. |
Why This Matters
The carbonyl position determines the geometry of the hydrogen-bond acceptor presented to a biological target; selection of the 6-carbonyl regioisomer over the 2-carbonyl variant may be critical for assays where the pharmacophore orientation dictates binding, and procurement without verifying the correct regioisomer risks using an inactive or off-target compound.
- [1] Demir Özkay, Ü.; Can, Ö.D.; Sağlık, B.N.; Acar Çevik, U.; Levent, S.; Özkay, Y.; Ilgın, S.; Atlı, Ö. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorganic & Medicinal Chemistry Letters, 2016, 26(22), 5387-5394. PMID: 27789142. View Source
